N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c17-22(18,13-4-2-1-3-5-13)16-8-9-19-12-6-7-14-15(10-12)21-11-20-14/h1-7,10,16H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJECXYPSZJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine
The benzodioxol-ethylamine intermediate serves as the foundational precursor for sulfonamide formation. Two primary methodologies dominate its synthesis:
Nucleophilic Substitution
Reagents : 5-Hydroxy-1,3-benzodioxole, 2-chloroethylamine hydrochloride, potassium carbonate (K₂CO₃)
Solvent : Dimethylformamide (DMF) or acetone
Conditions : Reflux at 80–90°C for 12–18 hours under inert atmosphere.
Mechanism :
Yield : ~65–70% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 18 hours |
| Temperature | 85°C |
| Purification | Silica gel (70–230 mesh) |
| Solvent Ratio | Ethyl acetate:hexane (3:7) |
Mitsunobu Reaction
Reagents : 5-Hydroxy-1,3-benzodioxole, ethanolamine, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
Solvent : Tetrahydrofuran (THF)
Conditions : Stirring at 0°C to room temperature for 6–8 hours.
Mechanism :
Yield : ~75–80% after recrystallization (ethanol/water).
Advantages : Higher regioselectivity and reduced side products compared to nucleophilic substitution.
Sulfonylation with Benzenesulfonyl Chloride
The ethylamine intermediate undergoes sulfonylation to introduce the benzenesulfonamide group.
Reagents : 2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine, benzenesulfonyl chloride, triethylamine (Et₃N)
Solvent : Dichloromethane (DCM)
Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 4–6 hours.
Mechanism :
Work-up :
-
Wash with 5% HCl (×2) and saturated NaHCO₃ (×2).
-
Dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure.
Yield : 80–85% after recrystallization (ethanol).
Spectroscopic Validation :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.80–7.72 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, benzodioxol-H), 6.45 (d, J = 8.4 Hz, 1H, benzodioxol-H), 4.15 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (q, J = 6.0 Hz, 2H, NHCH₂), 2.95 (s, 1H, NH).
-
IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1325 cm⁻¹ and 1155 cm⁻¹ (S=O asymmetric/symmetric stretches).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Reactor Type : Microfluidic tubular reactor
Advantages : Enhanced heat/mass transfer, reduced reaction time (≤2 hours), and improved safety profile.
Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 50°C |
| Pressure | 1–2 bar |
Yield : 90–92% with ≥99% purity (HPLC).
Reaction Optimization and Challenges
Solvent Effects
Stoichiometric Ratios
Optimal amine:sulfonyl chloride ratio = 1:1.2 to minimize unreacted amine. Excess sulfonyl chloride leads to bis-sulfonylation (≤5% side product).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic + Sulfonylation | 70 | 98 | Moderate |
| Mitsunobu + Sulfonylation | 80 | 99 | High |
| Continuous Flow | 92 | 99.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also form strong interactions with biological molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among sulfonamide derivatives lie in substituent groups, linkage types, and heterocyclic attachments. Below is a comparative analysis:
Key Observations :
- Substituent Length and Flexibility : The ethyloxy spacer in the target compound may enhance binding to TRPV1 compared to the methylene-linked analog (), as longer chains better mimic capsaicin’s aliphatic tail .
- Heterocyclic Influence : Benzoxazol () and pyrazolopyrimidine () cores diversify pharmacological profiles, shifting targets from ion channels (TRPV1) to enzymes (PDE5).
Crystallographic and Computational Insights
- Structural Analysis : SHELX software () was critical in resolving crystal structures of analogs, revealing bond lengths and dihedral angles. For example, the methylene-linked compound () adopts a planar conformation, while ethyloxy derivatives may exhibit torsional flexibility .
- Hydrogen Bonding : Sulfonamide NH groups in all compounds participate in H-bonding with target residues, though benzodioxol oxygen atoms may enhance binding in TRPV1-active derivatives .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a benzenesulfonamide group , which is often associated with various pharmacological properties. The molecular formula is , and its structure can be represented as follows:
Key Structural Components
- Benzodioxole : Known for its occurrence in numerous biologically active compounds.
- Benzenesulfonamide : Commonly found in drugs with antibacterial and diuretic properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine with benzenesulfonyl chloride under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran. The reaction conditions are optimized to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor . Specifically, it has been evaluated for its inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. In vitro tests demonstrated potent inhibition with IC50 values indicating strong efficacy .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.85 | α-Amylase |
| Comparison Compound IIc | 0.68 | α-Amylase |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro assays showed that it could inhibit the proliferation of several cancer cell lines while exhibiting minimal cytotoxicity towards normal cells . This selective toxicity is crucial for developing therapeutic agents with fewer side effects.
Case Studies
- Inhibition of α-Amylase : A study evaluated various benzodioxole derivatives for their ability to inhibit α-amylase. The results indicated that modifications in the benzodioxole structure significantly affected inhibitory potency .
- Cytotoxicity Assessment : The cytotoxic effects were tested on both cancerous and non-cancerous cell lines using MTS assays. Compounds similar to this compound demonstrated a high degree of selectivity for cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfonamide coupling. For example, a benzenesulfonyl chloride derivative could react with a benzodioxole-containing amine under basic conditions (e.g., DCM with triethylamine). Reaction optimization should focus on temperature (0–25°C), solvent polarity, and coupling agents like EDCI/HOBt to improve yields, as demonstrated in analogous sulfonamide syntheses .
- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yields typically range from 37–73% for similar compounds, depending on substituent reactivity .
Q. How should structural characterization be performed to confirm the identity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Use and NMR to confirm the benzodioxole (δ 5.9–6.8 ppm for aromatic protons) and sulfonamide (δ 7.5–8.0 ppm for SONH) moieties. Compare with published shifts for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected ~391 g/mol based on CHNOS).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as done for sulfonamide derivatives in crystallographic studies .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Approaches :
- Enzyme Inhibition : Test against carbonic anhydrase or NLRP3 inflammasome targets, given sulfonamides’ known roles as enzyme inhibitors .
- Receptor Binding : Use TRPM8 modulation assays (e.g., calcium flux in transfected HEK293 cells), as benzodioxole-containing analogues exhibit TRPM8 activity .
- Cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Design :
- Core Modifications : Introduce substituents on the benzodioxole (e.g., halogens at C5) or benzene sulfonamide (e.g., methoxy, nitro groups) to assess electronic effects.
- Linker Optimization : Vary the ethyloxy spacer length (e.g., propyl vs. ethyl) to study steric effects on target binding.
- Biological Testing : Compare IC values across modified analogues in enzyme inhibition or receptor binding assays. Data from similar compounds show that methoxy and halogen substitutions enhance activity .
Q. What mechanistic studies are critical to resolve contradictory data on sulfonamide bioactivity?
- Experimental Approaches :
- Kinetic Analysis : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms.
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., TRPM8 or NLRP3). Cross-validate with mutagenesis studies on key binding residues .
- Metabolite Profiling : Identify phase I/II metabolites via LC-MS to rule out off-target effects from degradation products .
Q. How can the compound’s stability and solubility be improved for in vivo studies?
- Formulation Strategies :
- Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility.
- Prodrug Design : Acetylate the sulfonamide nitrogen or benzodioxole oxygen to improve bioavailability, as seen in related compounds .
- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC and adjust storage conditions accordingly .
Q. What computational tools are recommended for predicting off-target interactions?
- In Silico Methods :
- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential interaction features and screen against toxicity databases (e.g., Tox21).
- Pan-Assay Interference Compounds (PAINS) Filters : Apply PAINS-remover algorithms to eliminate promiscuous binders.
- ADMET Prediction : Utilize SwissADME or ADMETlab 2.0 to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of sulfonamide derivatives?
- Troubleshooting Steps :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated), buffer conditions, and positive controls (e.g., acetazolamide for carbonic anhydrase).
- Batch Variability : Compare multiple synthetic batches via NMR and LC-MS to exclude impurities (>95% purity required).
- Meta-Analysis : Pool data from peer-reviewed studies (e.g., PubMed, SciFinder) to identify consensus trends. For example, conflicting TRPM8 activation data may arise from differences in cell type or assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
